Electrophysiological Potency: Tiracizine Demonstrates 15-Fold Higher Potency for Vmax Depression vs. Flecainide in Canine Purkinje Fibers
Tiracizine exhibits markedly higher potency in depressing the maximal rate of depolarization (Vmax) compared to the widely used Class Ic agent flecainide. In dog cardiac Purkinje fibers, tiracizine achieved a 50% reduction in Vmax at an EC50 of 0.323 ± 0.059 μM, whereas (+)-flecainide required a concentration of 5.0 ± 0.6 μM to achieve the same effect, representing a 15.5-fold difference in potency [1]. This enhanced potency suggests tiracizine may achieve therapeutic sodium channel blockade at substantially lower plasma concentrations, potentially influencing the therapeutic index and dosing regimen [2].
| Evidence Dimension | Vmax Depression Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.323 ± 0.059 μM (n=5) |
| Comparator Or Baseline | (+)-Flecainide: EC50 = 5.0 ± 0.6 μM; (-)-Flecainide: EC50 = 6.2 ± 0.8 μM |
| Quantified Difference | 15.5-fold higher potency (0.323 μM vs 5.0 μM) |
| Conditions | Canine cardiac Purkinje fibers, conventional microelectrode technique, use-dependent protocol |
Why This Matters
Higher potency may translate to lower required doses to achieve therapeutic sodium channel blockade, potentially impacting both safety margins and formulation requirements.
- [1] Németh M, Varró A, Hála O, et al. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers. Gen Pharmacol. 1995 Jul;26(4):793-8. View Source
- [2] Smallwood JK, Robertson DW, Steinberg MI. Electrophysiological effects of flecainide enantiomers in canine Purkinje fibres. Br J Pharmacol. 1989 Apr;96(4):895-901. View Source
